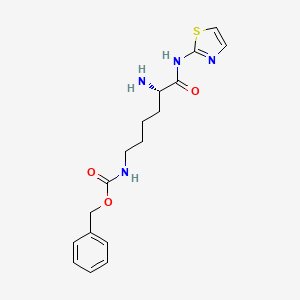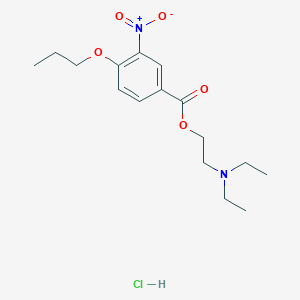
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is a chemical compound with the molecular formula C16H25ClN2O5 and a molecular weight of 360.84 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride typically involves the esterification of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The propoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate.
Reduction: 3-nitro-4-propoxybenzoic acid.
Substitution: 2-(Diethylamino)ethyl 3-nitro-4-alkoxybenzoate.
Scientific Research Applications
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The nitro group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 3-nitro-4-methoxybenzoate hydrochloride .
- 2-(Diethylamino)ethyl 3-nitro-4-ethoxybenzoate hydrochloride .
Uniqueness
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is unique due to its specific propoxy group, which imparts distinct chemical and biological properties . This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H25ClN2O5 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O5.ClH/c1-4-10-22-15-8-7-13(12-14(15)18(20)21)16(19)23-11-9-17(5-2)6-3;/h7-8,12H,4-6,9-11H2,1-3H3;1H |
InChI Key |
WXXFTVJUCDBHID-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


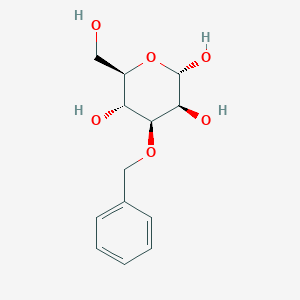
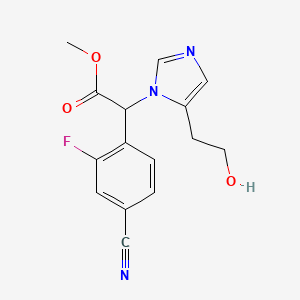


![1-Tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827492.png)
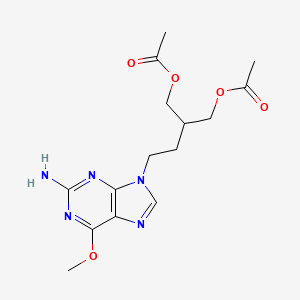
![4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B11827515.png)






